molecular formula C24H21NO4S2 B2399209 N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-naphthamide CAS No. 941950-01-2

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-naphthamide

Cat. No.: B2399209
CAS No.: 941950-01-2
M. Wt: 451.56
InChI Key: DFPPMPDDKMCRSH-UHFFFAOYSA-N
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Description

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-naphthamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-naphthamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methoxybenzenesulfonyl chloride, thiophene-2-carboxylic acid, and 2-naphthylamine. These intermediates are then subjected to condensation reactions, sulfonylation, and amidation under controlled conditions to yield the final product. Common reagents used in these reactions include thionyl chloride, amines, and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfone, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-naphthamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methoxyphenylsulfonyl)ethyl)-2-naphthamide
  • N-(2-(thiophen-2-yl)ethyl)-2-naphthamide
  • N-(2-(4-methoxyphenyl)ethyl)-2-naphthamide

Uniqueness

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-naphthamide is unique due to the presence of both the sulfonyl and thiophene groups, which confer distinct chemical and biological properties. This combination of functional groups may enhance its reactivity and potential as a bioactive compound compared to similar compounds lacking these features.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S2/c1-29-20-10-12-21(13-11-20)31(27,28)23(22-7-4-14-30-22)16-25-24(26)19-9-8-17-5-2-3-6-18(17)15-19/h2-15,23H,16H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPPMPDDKMCRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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